Cas no 28898-03-5 (2-Amino-2'-fluorodiphenylamine)

2-Amino-2'-fluorodiphenylamine 化学的及び物理的性質
名前と識別子
-
- 1,2-Benzenediamine,N1-(2-fluorophenyl)-
- 2-Amino-2'-fluorodiphenylamine
- 2-N-(2-fluorophenyl)benzene-1,2-diamine
- N-(2-FLUOROPHENYL)-1,2-DIAMINOBENZENE
- N1-(2-Fluorophenyl)benzene-1,2-diamine
- (2-aminophenyl)(2-fluorophenyl)amine
- N-(2-fluorophenyl)-1,2-Benzenediamine
- N-(2-fluoro-phenyl)-benzene-1,2-diamine
- PC6058
- MFCD10567164
- N~1~-(2-fluorophenyl)-1,2-benzenediamine
- Z367657596
- SCHEMBL3607119
- 2-[(2-Fluorophenyl)amino]aniline
- 2-N-(2-fluorophenyl)benzene-1, 2-diamine
- EN300-7415360
- AKOS009281774
- SB77808
- SY316907
- 1,2-Benzenediamine, N1-(2-fluorophenyl)-
- CS-0060476
- 2-[(2-Fluorophenyl)amine]aniline
- N-(2-fluorophenyl)benzene-1,2-diamine
- DTXSID10597633
- N~1~-(2-Fluorophenyl)benzene-1,2-diamine
- AS-813/43501974
- 28898-03-5
- PS-10957
- OYGRPIXAYJLZEN-UHFFFAOYSA-N
- N1-(2-Fluorophenyl)benzene-1,2-diamine, 2-Amino-2'-fluorodiphenylamine
-
- MDL: MFCD10567164
- インチ: InChI=1S/C12H11FN2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H,14H2
- InChIKey: OYGRPIXAYJLZEN-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)F)NC2=CC=CC=C2N
計算された属性
- せいみつぶんしりょう: 202.09100
- どういたいしつりょう: 202.09062652g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 38Ų
じっけんとくせい
- PSA: 38.05000
- LogP: 3.80570
2-Amino-2'-fluorodiphenylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7415360-0.5g |
N1-(2-fluorophenyl)benzene-1,2-diamine |
28898-03-5 | 95.0% | 0.5g |
$29.0 | 2025-03-21 | |
Chemenu | CM279175-25g |
N1-(2-Fluorophenyl)benzene-1,2-diamine |
28898-03-5 | 95+% | 25g |
$400 | 2022-06-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X01135-25g |
N1-(2-Fluorophenyl)benzene-1,2-diamine |
28898-03-5 | 98% | 25g |
¥2225.0 | 2024-07-18 | |
Chemenu | CM279175-25g |
N1-(2-Fluorophenyl)benzene-1,2-diamine |
28898-03-5 | 95+% | 25g |
$400 | 2021-06-16 | |
Apollo Scientific | PC6058-1g |
2-[(2-Fluorophenyl)amino]aniline |
28898-03-5 | 98% | 1g |
£16.00 | 2025-02-21 | |
TRC | A634838-500mg |
2-Amino-2'-fluorodiphenylamine |
28898-03-5 | 500mg |
$ 80.00 | 2022-06-07 | ||
Enamine | EN300-7415360-0.1g |
N1-(2-fluorophenyl)benzene-1,2-diamine |
28898-03-5 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Aaron | AR002XNP-5g |
1,2-Benzenediamine, N1-(2-fluorophenyl)- |
28898-03-5 | 98% | 5g |
$99.00 | 2025-01-21 | |
Ambeed | A945002-1g |
N1-(2-Fluorophenyl)benzene-1,2-diamine |
28898-03-5 | 98% | 1g |
$24.0 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131116-25g |
2-N-(2-Fluorophenyl)benzene-1,2-diamine |
28898-03-5 | 98% | 25g |
¥2882.00 | 2024-05-20 |
2-Amino-2'-fluorodiphenylamine 関連文献
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1. Book reviews
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
2-Amino-2'-fluorodiphenylamineに関する追加情報
Introduction to 2-Amino-2'-Fluorodiphenylamine (CAS No: 28898-03-5)
2-Amino-2'-Fluorodiphenylamine (CAS No: 28898-03-5) is a versatile organic compound with significant applications in various fields, including materials science, pharmaceuticals, and catalysis. This compound is characterized by its unique structure, which consists of two phenyl rings connected by an amino group (-NH-) and a fluorine atom (-F) substitution on one of the rings. The combination of these functional groups imparts diphenylamine derivatives with distinct chemical and physical properties, making them valuable for both academic research and industrial applications.
The synthesis of diphenylamine derivatives has been extensively studied, with researchers exploring various methods to optimize yield and purity. Recent advancements in catalytic systems have enabled the efficient production of 2-amino-2'-fluorodiphenylamine, leveraging the use of transition metal catalysts and microwave-assisted reactions. These innovations not only enhance the scalability of production but also reduce environmental impact, aligning with current sustainability goals in the chemical industry.
One of the most notable applications of diphenylamine derivatives is in the field of materials science, particularly in the development of advanced polymers and coatings. The amino group in 2-amino-2'-fluorodiphenylamine acts as a reactive site, facilitating polymerization reactions that result in high-performance materials with enhanced mechanical and thermal stability. Recent studies have demonstrated the potential of these polymers in aerospace applications, where lightweight yet durable materials are essential.
In the pharmaceutical sector, diphenylamine derivatives have shown promise as intermediates in drug synthesis. The fluorine substitution on the phenyl ring introduces unique electronic properties that can be exploited to design bioactive molecules with improved pharmacokinetic profiles. For instance, researchers have reported the use of 2-amino-2'-fluorodiphenylamine as a key intermediate in the synthesis of antiviral agents targeting emerging pathogens.
The catalytic properties of diphenylamine derivatives have also garnered significant attention in recent years. By incorporating these compounds into heterogeneous catalysts, scientists have achieved remarkable improvements in reaction efficiency for various organic transformations. For example, diphenylamine-based catalysts have been employed in cross-coupling reactions, enabling the synthesis of complex organic molecules with high selectivity and yield.
From an environmental perspective, the development of eco-friendly synthesis routes for diphenylamine derivatives is a priority for researchers. Green chemistry approaches, such as solvent-free reactions and biocatalysis, are being explored to minimize waste generation and energy consumption during production. These efforts underscore the importance of sustainable practices in modern chemical manufacturing.
In conclusion, 2-amino-2'-fluorodiphenylamine (CAS No: 28898-03-5) stands out as a critical compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for advancing scientific research and industrial innovation. As new discoveries continue to emerge, this compound will undoubtedly play an even more pivotal role in shaping future technologies and therapeutic solutions.
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